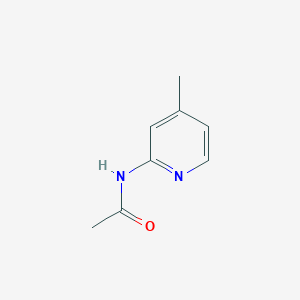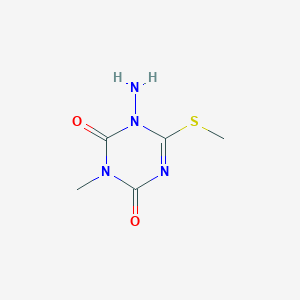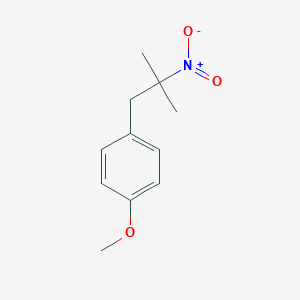
1-Methoxy-4-(2-methyl-2-nitropropyl)benzene
Overview
Description
1-Methoxy-4-(2-methyl-2-nitropropyl)benzene, also known as MNPN, is a chemical compound that belongs to the family of aromatic compounds. It is commonly used in scientific research due to its unique properties and potential applications.
Mechanism Of Action
The mechanism of action of 1-Methoxy-4-(2-methyl-2-nitropropyl)benzene is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. 1-Methoxy-4-(2-methyl-2-nitropropyl)benzene has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. This inhibition may contribute to the anti-cancer and anti-inflammatory effects of 1-Methoxy-4-(2-methyl-2-nitropropyl)benzene.
Biochemical And Physiological Effects
1-Methoxy-4-(2-methyl-2-nitropropyl)benzene has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. 1-Methoxy-4-(2-methyl-2-nitropropyl)benzene has also been shown to reduce inflammation in animal models of disease. Additionally, 1-Methoxy-4-(2-methyl-2-nitropropyl)benzene has been shown to have antioxidant and neuroprotective effects.
Advantages And Limitations For Lab Experiments
1-Methoxy-4-(2-methyl-2-nitropropyl)benzene has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high yield. 1-Methoxy-4-(2-methyl-2-nitropropyl)benzene is also stable under a range of conditions, making it suitable for use in various assays and experiments. However, 1-Methoxy-4-(2-methyl-2-nitropropyl)benzene has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 1-Methoxy-4-(2-methyl-2-nitropropyl)benzene. One potential direction is to further investigate its anti-cancer and anti-inflammatory effects, including its potential use in combination with other drugs. Another direction is to study its potential as a fluorescent probe for imaging biological systems, as well as its use as a ligand for the synthesis of metal complexes. Further studies are also needed to fully understand the mechanism of action of 1-Methoxy-4-(2-methyl-2-nitropropyl)benzene and its potential side effects.
In conclusion, 1-Methoxy-4-(2-methyl-2-nitropropyl)benzene is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 1-Methoxy-4-(2-methyl-2-nitropropyl)benzene has shown promising results in various studies, and further research is needed to fully understand its potential applications.
Scientific Research Applications
1-Methoxy-4-(2-methyl-2-nitropropyl)benzene has been widely used in scientific research due to its potential applications in various fields. It has been studied as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. 1-Methoxy-4-(2-methyl-2-nitropropyl)benzene has also been used as a fluorescent probe for imaging biological systems and as a ligand for the synthesis of metal complexes.
properties
CAS RN |
85628-47-3 |
|---|---|
Product Name |
1-Methoxy-4-(2-methyl-2-nitropropyl)benzene |
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
1-methoxy-4-(2-methyl-2-nitropropyl)benzene |
InChI |
InChI=1S/C11H15NO3/c1-11(2,12(13)14)8-9-4-6-10(15-3)7-5-9/h4-7H,8H2,1-3H3 |
InChI Key |
XOMDMKZXUTVKMM-UHFFFAOYSA-N |
SMILES |
CC(C)(CC1=CC=C(C=C1)OC)[N+](=O)[O-] |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

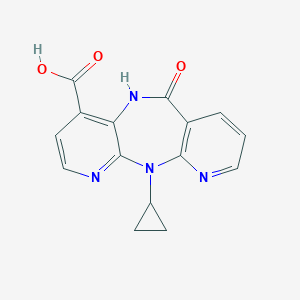
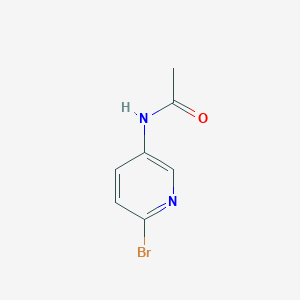







![(1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B57914.png)
